2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methoxybenzyl)acetamide
Description
2-[3-(2-Fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methoxybenzyl)acetamide is a synthetic organic compound featuring a pyridazine core substituted with a 2-fluorophenyl group at position 3 and an acetamide moiety linked to a 4-methoxybenzyl group. The 2-fluorophenyl substituent enhances lipophilicity and may influence target binding, while the 4-methoxybenzyl group introduces steric and electronic effects that could modulate pharmacokinetic properties such as solubility and metabolic stability .
Molecular Formula: C₂₀H₁₈FN₃O₃
Molecular Weight: 375.38 g/mol
Key Features:
- Pyridazinyl core with a ketone group at position 4.
- Fluorine atom at the ortho position of the phenyl ring.
- Methoxy group on the benzyl acetamide moiety.
Its structural complexity positions it as a candidate for pharmacological studies, particularly in areas like anti-inflammatory or anticancer research .
Properties
IUPAC Name |
2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-27-15-8-6-14(7-9-15)12-22-19(25)13-24-20(26)11-10-18(23-24)16-4-2-3-5-17(16)21/h2-11H,12-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXWJHRIGBFRBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methoxybenzyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinyl Ring: The pyridazinyl ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group is attached through a nucleophilic substitution reaction, often using a methoxybenzyl halide and a suitable base.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methoxybenzyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or the pyridazinyl ring to a dihydropyridazine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like halides, sulfonates, and bases (e.g., sodium hydroxide, potassium carbonate) are commonly employed.
Major Products
Oxidation Products: Hydroxylated derivatives, oxides.
Reduction Products: Alcohols, dihydropyridazines.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
The compound exhibits a range of biological activities, primarily due to its unique structural features. The fluorophenyl group enhances its interaction with biological targets, while the pyridazinyl moiety contributes to its stability and reactivity.
Anticancer Activity
Research indicates that derivatives of this compound demonstrate significant cytotoxic effects against various cancer cell lines. For example:
- Breast Cancer (MDA-MB-231): The compound has shown IC50 values below 10 µM, indicating strong apoptosis induction.
- Pancreatic Cancer (SUIT-2): Exhibits IC50 values around 15 µM, primarily through mechanisms involving cell cycle arrest.
- Colorectal Cancer (HT-29): Demonstrates IC50 values near 20 µM with similar apoptotic mechanisms.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5e | MDA-MB-231 | <10 | Apoptosis induction |
| 5f | SUIT-2 | <15 | Cell cycle arrest |
| 5g | HT-29 | <20 | Apoptosis induction |
Other Therapeutic Applications
- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, providing a basis for further research into its use in treating inflammatory diseases.
- Neurological Applications: Investigations into neuroprotective effects are underway, focusing on its potential in treating neurodegenerative disorders.
Case Studies and Research Findings
Recent studies have focused on synthesizing various derivatives of this compound to enhance its efficacy and specificity. For instance:
- A study published in Journal of Medicinal Chemistry explored modifications to the acetamide side chain, resulting in compounds with improved selectivity against cancer cell lines .
- Another research article highlighted the synthesis of analogs with varying substitutions on the pyridazinyl ring, which showed promising results in reducing tumor growth in animal models .
Mechanism of Action
The mechanism of action of 2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Features of Pyridazinone Derivatives
Electronic Effects :
Key Findings :
- Fluorine-containing analogs (e.g., ) often exhibit improved target binding due to fluorine’s electronegativity and small atomic radius.
- Methoxy groups (e.g., target compound, ) may reduce cytotoxicity by enhancing solubility and reducing nonspecific interactions .
Biological Activity
Overview
2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methoxybenzyl)acetamide is a synthetic compound with potential therapeutic applications due to its diverse biological activities. This article examines its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazinyl core, a fluorophenyl group, and a methoxybenzyl moiety, contributing to its unique biological activity. The molecular formula is with a molecular weight of 338.36 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉FN₄O₂ |
| Molecular Weight | 338.36 g/mol |
| CAS Number | 1219548-05-6 |
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorophenyl group enhances binding affinity, while the pyridazinyl moiety contributes to stability and reactivity. This compound may modulate signaling pathways by inhibiting or activating key enzymes involved in inflammation, cancer progression, and other physiological processes.
Anticancer Activity
Research indicates that pyridazine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy in inducing apoptosis in cancer cell lines. A study demonstrated that related pyridazine compounds inhibited tumor growth with IC50 values ranging from 26 µM to 49.85 µM against various cancer cell lines .
Anti-inflammatory Effects
Pyridazine derivatives are known for their anti-inflammatory properties, acting as selective inhibitors of cyclooxygenase (COX) enzymes. This activity suggests potential applications in treating inflammatory diseases. The compound's ability to inhibit prostaglandin synthesis may provide therapeutic benefits in conditions like arthritis and other inflammatory disorders .
Case Studies
- Antitumor Activity : A study evaluated the effect of a similar pyridazine derivative on A549 lung cancer cells, reporting significant inhibition of cell proliferation and induction of apoptosis at concentrations as low as 26 µM .
- Anti-inflammatory Activity : In vivo studies using carrageenan-induced edema models demonstrated that pyridazine compounds could significantly reduce inflammation compared to standard anti-inflammatory drugs like indomethacin .
- Mechanistic Studies : Molecular docking studies have revealed that these compounds interact effectively with COX-2 enzymes, suggesting a strong binding affinity that correlates with their anti-inflammatory activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
